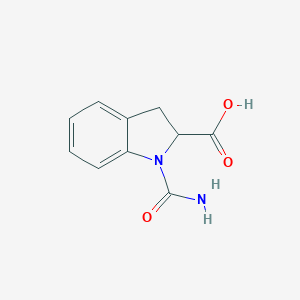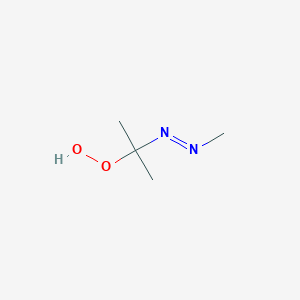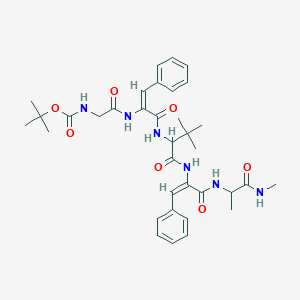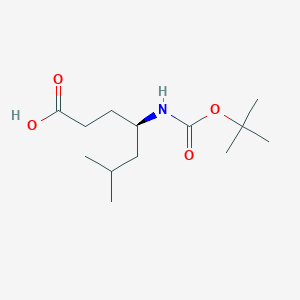
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) is a compound that has been extensively studied for its potential use as an anticancer agent. Its unique structure and mechanism of action make it a promising candidate for the development of new cancer treatments. In
Mecanismo De Acción
The mechanism of action of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) involves binding to DNA and forming covalent adducts with the DNA molecule. This leads to the disruption of DNA structure and function, ultimately resulting in cell death. The compound has been shown to be particularly effective against cancer cells that have developed resistance to other chemotherapy agents.
Biochemical and Physiological Effects:
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxicity, it has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. Its unique mechanism of action and broad spectrum of activity make it a promising candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) is its ability to overcome resistance to other chemotherapy agents. This makes it a valuable tool for studying drug resistance mechanisms in cancer cells. However, the compound also has some limitations for lab experiments. Its cytotoxicity can make it difficult to work with, and its mechanism of action can be complex and difficult to study.
Direcciones Futuras
There are a number of future directions for research on N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II). One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to the compound, allowing for more personalized treatment strategies. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Métodos De Síntesis
The synthesis of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) involves the reaction of acridine-4-carboxamide with ethylenediamine in the presence of a platinum catalyst. The resulting compound is then treated with hydrochloric acid to form the dichloroplatinum(II) salt. This method has been refined over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, demonstrating potent cytotoxicity against a variety of cancer cell lines. Its mechanism of action involves binding to DNA and disrupting its structure, leading to cell death.
Propiedades
Número CAS |
142039-10-9 |
|---|---|
Nombre del producto |
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) |
Fórmula molecular |
C19H22Cl2N4OPt |
Peso molecular |
588.4 g/mol |
Nombre IUPAC |
N-[3-(2-aminoethylamino)propyl]acridine-4-carboxamide;platinum(2+);dichloride |
InChI |
InChI=1S/C19H22N4O.2ClH.Pt/c20-9-12-21-10-4-11-22-19(24)16-7-3-6-15-13-14-5-1-2-8-17(14)23-18(15)16;;;/h1-3,5-8,13,21H,4,9-12,20H2,(H,22,24);2*1H;/q;;;+2/p-2 |
Clave InChI |
KTAFMDUJJUKBRH-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
Sinónimos |
4ACC3PtenCl2 N-(3-N-(ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




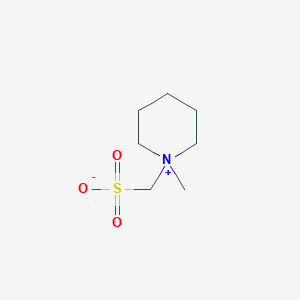
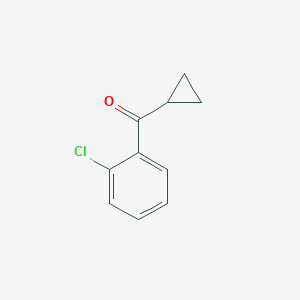
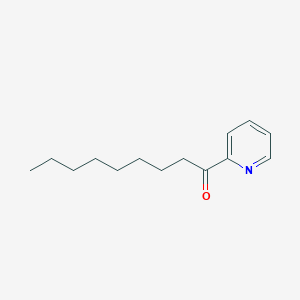

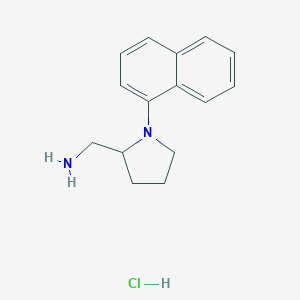

![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
